molecular formula C19H16N4OS B2819806 1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone CAS No. 894001-25-3

1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone

Cat. No. B2819806
M. Wt: 348.42
InChI Key: QTVUYCZKUFVJIQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Activity

  • The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including compounds similar to 1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone, showed good anticancer activity in various cancer cell lines, such as breast, lung, colon, ovary, and liver cancer cells (Kumar, Kumar, Roy, & Sondhi, 2013).

Antiviral Activity

Antioxidant Activity

  • Novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives, similar in structure to 1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone, were found to have high-efficiency antioxidant activity (Aziz et al., 2021).

Estrogen Receptor Binding

  • 2-Pyridin-2-yl-1H-indole derivatives have shown to possess estrogen receptor binding properties and exhibit fluorescent emission sensitive to solvent polarity and pH (Kasiotis & Haroutounian, 2006).

Catalytic Behavior

  • 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a compound with a similar structure, was used to prepare tridentate ligands for iron(II) and cobalt(II) dichloride complexes. These complexes showed good catalytic activities for ethylene reactivity, including oligomerization and polymerization (Sun et al., 2007).

Anti-microbial and Anti-oxidant Agents

  • Novel chalcone derivatives, structurally related to 1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone, showed effective anti-oxidant and anti-microbial activities (Gopi, Sastry, & Dhanaraju, 2016).

Safety And Hazards

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Future Directions

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I hope this general guidance is helpful, and I apologize for not being able to provide more specific information on “1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone”. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-19(23-12-10-14-5-1-2-7-17(14)23)13-25-18-9-8-16(21-22-18)15-6-3-4-11-20-15/h1-9,11H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVUYCZKUFVJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone

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